3-(6-Bromo-pyridin-2-yl)benzaldehyde
Overview
Description
3-(6-Bromo-pyridin-2-yl)benzaldehyde is an organic compound with the molecular formula C12H8BrNO and a molecular weight of 262.11 g/mol . It is a solid at room temperature and is primarily used in research and development settings . This compound is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to a benzaldehyde moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-pyridin-2-yl)benzaldehyde typically involves the bromination of pyridine derivatives followed by formylation. One common method includes the bromination of 2-pyridinecarboxaldehyde using bromine in the presence of a suitable solvent . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination and formylation reactions under optimized conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromo-pyridin-2-yl)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: 3-(6-Bromo-pyridin-2-yl)benzoic acid.
Reduction: 3-(6-Bromo-pyridin-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(6-Bromo-pyridin-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(6-Bromo-pyridin-2-yl)benzaldehyde is primarily related to its ability to interact with biological macromolecules. The bromine atom and the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function . This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-pyridinemethanol: Similar in structure but with a hydroxyl group instead of an aldehyde.
6-Bromopyridine-3-methanol: Another similar compound with a hydroxyl group at a different position.
Uniqueness
3-(6-Bromo-pyridin-2-yl)benzaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-(6-bromopyridin-2-yl)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-12-6-2-5-11(14-12)10-4-1-3-9(7-10)8-15/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRWAIUBSRVPMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=CC=C2)Br)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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